4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide
Description
Properties
IUPAC Name |
4,4,4-trifluoro-N-(2-methylcyclohexyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c1-8-4-2-3-5-9(8)15-10(16)6-7-11(12,13)14/h8-9H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKACBBIXCOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4,4,4-trifluorobutyric acid with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a probe in molecular biology.
Medicine: Its unique properties are explored in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Key Structural Differences
The target compound is compared below with three structurally related butanamides (Table 1):
Table 1: Structural Comparison of Butanamide Derivatives
*Calculated or reported values; †Estimated based on formula (C₁₁H₁₇F₃N₂O); ‡Approximated due to extended backbone.
Key Observations:
- Trifluoromethyl vs. Bromo/Trifluoromethoxy: The target’s trifluoromethyl group enhances metabolic stability and lipophilicity compared to the bromo group in , which may confer electrophilic reactivity.
- Cyclohexyl vs.
- Stereochemical Complexity : The compounds in feature multiple stereocenters and diphenyl motifs, suggesting applications in enantioselective catalysis or receptor-targeted therapies, whereas the target has a simpler stereochemical profile.
Solubility and Stability :
- The target’s cyclohexyl group may reduce crystallinity compared to the rigid aromatic systems in and , improving solubility in organic solvents.
- The trifluoromethyl group in the target and contributes to thermal stability, whereas the bromo substituent in may increase susceptibility to light-induced degradation.
Research Implications
- Drug Development : The target’s trifluoromethyl and cyclohexyl groups make it a candidate for central nervous system (CNS) drug candidates, where lipophilicity aids blood-brain barrier penetration.
- Agrochemicals : The stability of fluorinated compounds supports use in herbicides or pesticides, contrasting with the reactive bromo analog , which may serve as a synthetic intermediate.
- Stereochemical Applications: The stereoisomers in highlight the importance of chirality in biological activity, a factor less pronounced in the target due to its simpler structure.
Biological Activity
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide is a compound of interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H16F3N
- Molecular Weight : 235.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially increasing its efficacy in modulating biological pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antinociceptive Effects : Studies have shown that compounds with similar structures can influence pain pathways, suggesting potential analgesic properties.
- Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers in vitro.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Reduction in pain response | |
| Anti-inflammatory | Decreased cytokine production | |
| Cytotoxicity | Inhibition of cancer cell growth |
Case Studies
-
Antinociceptive Study :
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The mechanism appears to involve modulation of the central nervous system's pain pathways. -
Anti-inflammatory Effects :
In vitro experiments using macrophage cell lines showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases. -
Cytotoxicity Assessment :
The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:
- Receptor Interaction : The compound shows affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating pain and inflammatory responses.
- Metabolic Stability : The trifluoromethyl group contributes to enhanced metabolic stability, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with retrosynthetic analysis to identify precursors, such as trifluorobutanoic acid derivatives and 2-methylcyclohexylamine. Use coupling agents like EDCl/HOBt for amide bond formation under inert conditions. Optimize parameters (temperature, solvent polarity, stoichiometry) via fractional factorial design to maximize yield and minimize side products . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., cyclohexyl group conformation). ¹⁹F NMR quantifies trifluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns characteristic of fluorine .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify impurities via retention time and UV profiles.
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding the biological activity of this compound across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). Control for solvent effects (DMSO tolerance thresholds) and batch-to-batch compound variability .
- Data Triangulation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature) that may explain discrepancies .
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to hypothesized biological targets .
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in complex reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict reaction pathways, leveraging the electron-withdrawing effect of the trifluoromethyl group on nucleophilic/electrophilic behavior .
- Molecular Dynamics (MD) : Simulate solvent effects and steric interactions from the 2-methylcyclohexyl group to explain regioselectivity in substitution or addition reactions .
- Machine Learning (ML) : Train models on existing reaction datasets to recommend optimal catalysts or solvents for specific transformations .
Q. How can experimental design be tailored to investigate the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Use liver microsomes (human/rodent) with NADPH cofactors to measure clearance rates. Apply Box-Behnken design to optimize incubation time, protein concentration, and substrate loading .
- LC-MS/MS Quantification : Develop a validated method for metabolite identification, focusing on hydrolytic (amide bond cleavage) and oxidative (cyclohexyl ring hydroxylation) pathways .
Q. What is the mechanistic role of the trifluoromethyl group in modulating the compound’s interaction with biological targets?
- Methodological Answer :
- Structural Bioinformatics : Perform docking studies (AutoDock Vina, Schrödinger) to compare binding affinities of trifluoromethyl vs. non-fluorinated analogs. Analyze hydrophobic interactions and electrostatic potentials .
- Fluorine-Specific SAR : Synthesize analogs with CF₃, CHF₂, or CH₃ substituents and correlate activity trends with LogP and polar surface area to isolate fluorine-specific effects .
Q. How can researchers validate the proposed mechanism of action for this compound in disease models?
- Methodological Answer :
- CRISPR/Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., enzymes or receptors) to confirm loss of compound efficacy .
- Kinetic Isotope Effects (KIE) : Use deuterated or ¹³C-labeled analogs to probe rate-determining steps in enzymatic assays .
- In Vivo Imaging : Employ PET/CT with ¹⁸F-labeled analogs to track biodistribution and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
